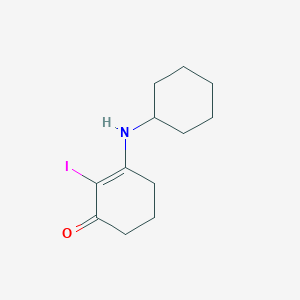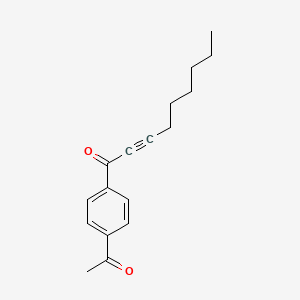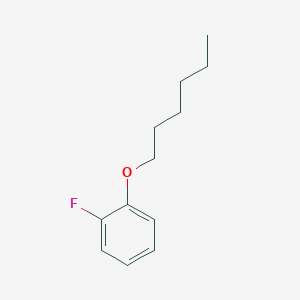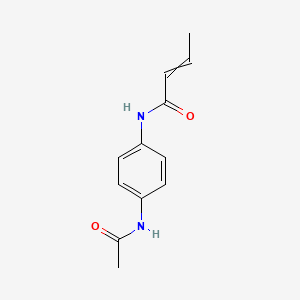
4-Hydroxybutyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Bromo-2-metilpropanoato de 4-hidroxibutil es un compuesto orgánico con la fórmula molecular C8H15BrO3. Es un éster bromado, específicamente un derivado del ácido 2-bromo-2-metilpropanoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2-Bromo-2-metilpropanoato de 4-hidroxibutil se puede sintetizar mediante la esterificación del ácido 2-bromo-2-metilpropanoico con 1,4-butanodiol. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al éster deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-Bromo-2-metilpropanoato de 4-hidroxibutil puede involucrar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de técnicas de purificación avanzadas como la destilación y la cristalización garantiza la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Bromo-2-metilpropanoato de 4-hidroxibutil experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como los iones hidróxido, lo que lleva a la formación de diferentes derivados.
Reacciones de Eliminación: En condiciones básicas, el compuesto puede sufrir reacciones de eliminación para formar alquenos.
Hidrólisis: El grupo éster se puede hidrolizar en presencia de ácidos o bases para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y Condiciones Comunes
Nucleófilos: Los iones hidróxido, las aminas y los tioles son nucleófilos comunes utilizados en reacciones de sustitución.
Bases: El hidróxido de sodio o el hidróxido de potasio se utilizan normalmente en reacciones de eliminación.
Ácidos/Bases: El ácido clorhídrico o el hidróxido de sodio se pueden utilizar para reacciones de hidrólisis.
Productos Principales
Sustitución: Dependiendo del nucleófilo, se pueden formar productos como el 2-hidroxi-2-metilpropanoato de 4-hidroxibutil.
Eliminación: Se pueden producir alquenos como el metacrilato de 4-hidroxibutil.
Hidrólisis: La hidrólisis del éster produce ácido 2-bromo-2-metilpropanoico y 1,4-butanodiol.
Aplicaciones Científicas De Investigación
El 2-Bromo-2-metilpropanoato de 4-hidroxibutil tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y polímeros más complejos.
Biología: El compuesto se puede utilizar en el estudio de reacciones catalizadas por enzimas y como sustrato en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-Bromo-2-metilpropanoato de 4-hidroxibutil implica su capacidad de sufrir varias reacciones químicas, como se describió anteriormente. El átomo de bromo en la molécula es altamente reactivo, lo que lo convierte en un candidato adecuado para reacciones de sustitución y eliminación. El grupo éster se puede hidrolizar para liberar el ácido carboxílico y el alcohol correspondientes, que pueden participar en otros procesos químicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-Bromo-2-metilpropanoato de etilo: Similar en estructura pero con un grupo etilo en lugar de un grupo hidroxibutil.
2-Bromo-2-metilpropanoato de metilo: Similar en estructura pero con un grupo metilo en lugar de un grupo hidroxibutil.
Ácido 2-bromo-2-metilpropanoico: El ácido padre del éster.
Singularidad
El 2-Bromo-2-metilpropanoato de 4-hidroxibutil es único debido a la presencia tanto de un átomo de bromo como de un grupo hidroxibutil. Esta combinación de grupos funcionales permite una amplia gama de reacciones químicas y aplicaciones, lo que lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales.
Propiedades
Número CAS |
274693-62-8 |
|---|---|
Fórmula molecular |
C8H15BrO3 |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
4-hydroxybutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H15BrO3/c1-8(2,9)7(11)12-6-4-3-5-10/h10H,3-6H2,1-2H3 |
Clave InChI |
ZTAWHNGQPCHHAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)

![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)



![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)

